molecular formula C15H13ClF2N2O2 B2676936 2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide CAS No. 2411202-04-3

2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide

Cat. No. B2676936
CAS RN: 2411202-04-3
M. Wt: 326.73
InChI Key: HOXIVRXEABPONL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide, also known as MLN4924, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. The compound was first synthesized in 2009 and has since been the subject of extensive scientific research.

Mechanism of Action

2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide works by inhibiting the activity of NAE, which is responsible for activating the protein NEDD8. NEDD8 is then attached to target proteins, leading to their degradation by the proteasome. By inhibiting NAE, 2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide prevents the degradation of certain proteins that are involved in cell cycle regulation and DNA damage repair, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce cell death in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. In vivo studies have also shown that 2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide can inhibit tumor growth in mouse models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. Additionally, the compound has been shown to have potent anti-cancer activity in a variety of cell lines and animal models. However, one limitation of using 2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide is that it is a relatively new compound and its long-term safety and efficacy have not been fully established.

Future Directions

There are a number of future directions for research on 2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide. One area of interest is the development of combination therapies that include 2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide and other anti-cancer agents. Another area of interest is the identification of biomarkers that can predict response to 2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide treatment. Additionally, further studies are needed to fully understand the long-term safety and efficacy of 2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide in humans.

Synthesis Methods

The synthesis of 2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide involves a multi-step process that begins with the reaction of 2,4-difluorobenzylamine with ethyl 2-chloro-2-oxoacetate to form 2-chloro-N-[1-(2,4-difluorobenzyl)-6-oxo-1,6-dihydropyridin-3-yl]propanamide. This intermediate is then reacted with 2,2-dimethylpropanamide to produce the final product, 2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide.

Scientific Research Applications

2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide has been shown to have potential therapeutic applications in cancer treatment. The compound works by inhibiting the activity of NEDD8-activating enzyme (NAE), which is involved in the process of protein degradation. By inhibiting NAE, 2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide can prevent the degradation of certain proteins that are involved in cell cycle regulation and DNA damage repair, leading to cell death in cancer cells.

properties

IUPAC Name

2-chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF2N2O2/c1-9(16)15(22)19-12-4-5-14(21)20(8-12)7-10-2-3-11(17)6-13(10)18/h2-6,8-9H,7H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXIVRXEABPONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CN(C(=O)C=C1)CC2=C(C=C(C=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.